molecular formula C13H10ClNO3 B6288393 6-(2-Chloro-phenoxy)-nicotinic acid methyl ester, 95% CAS No. 2089053-10-9

6-(2-Chloro-phenoxy)-nicotinic acid methyl ester, 95%

Cat. No.: B6288393
CAS No.: 2089053-10-9
M. Wt: 263.67 g/mol
InChI Key: VXFQRDXENFAHQI-UHFFFAOYSA-N
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Description

The compound is an ester formed from a phenoxy-nicotinic acid and methanol. Esters are commonly used in a wide range of applications from plastics to flavors due to their diverse properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, esters are typically synthesized through a process called esterification. This involves reacting a carboxylic acid with an alcohol in the presence of a strong acid .


Chemical Reactions Analysis

Esters, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters generally have a pleasant smell and are often liquid at room temperature .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in materials, the mechanism might refer to how it contributes to the properties of the material .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. Proper handling and disposal methods should be followed as recommended by the manufacturer or supplier .

Future Directions

The future directions for this compound could involve exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

methyl 6-(2-chlorophenoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)9-6-7-12(15-8-9)18-11-5-3-2-4-10(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFQRDXENFAHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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